molecular formula C12H10N2O5 B2710816 2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 2674-65-9

2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2710816
CAS No.: 2674-65-9
M. Wt: 262.221
InChI Key: UUHVABVGYXRZIZ-UHFFFAOYSA-N
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Description

2-(4-Nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is a high-purity synthetic compound offered for scientific research and development. This compound features the 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold, a pharmacophore recognized for its diverse biological activities and favorable safety profile, distinct from the teratogenic glutarimide moiety . Researchers are exploring this class of compounds for their significant potential in medicinal chemistry, particularly as cyclooxygenase (COX) inhibitors and for their broad-spectrum analgesic properties . Preclinical studies on related phthalimide derivatives have demonstrated potent antinociceptive effects across various pain models, including neurogenic (capsaicin test), tonic (formalin test), and neuropathic pain, suggesting a multi-mechanistic action that is valuable for investigating new pain management pathways . Furthermore, its physicochemical properties, including a calculated LogP of 2.07, align with Lipinski's rule of five, indicating good prospects for drug-likeness and further optimization . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a custom quote based on their specific project needs.

Properties

IUPAC Name

2-(4-nitro-3-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-8(7-14(18)19)5-6-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHVABVGYXRZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of an isoindole derivative with a nitro-substituted butyl compound. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Properties

Research indicates that isoindole derivatives exhibit significant anticancer activities. Specifically, studies have shown that 2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
A549114.25Cytotoxicity observed
HCT-116116.26Cytotoxicity observed

These results suggest that the compound may inhibit critical cellular pathways involved in cancer proliferation, making it a candidate for further research as an anticancer agent.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various strains of bacteria and fungi. In vitro studies indicated that it possesses a free radical scavenging effect, which is beneficial for its antioxidant properties. The antibacterial activity was assessed against both Gram-positive and Gram-negative bacteria:

Microbial Strain Inhibition Zone (mm) Comparison
Staphylococcus aureusComparable to GentamicinEffective
Escherichia coliModerateLess effective

These findings highlight its potential as a therapeutic agent in treating infections.

Antileishmanial Activity

The compound has shown effectiveness against Leishmania tropica, with IC50 values indicating superior performance compared to traditional treatments like Glucantime:

Compound IC50 (μM) Effectiveness
This compound0.0478Highly effective

This suggests its potential use in developing new treatments for leishmaniasis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole core followed by functionalization with nitro and oxobutyl groups. Recent advancements in synthetic methodologies have improved yields and purity of this compound.

Synthetic Pathways

Common synthetic routes include:

  • Condensation Reactions : Using appropriate aldehydes and ketones to form the isoindole structure.
  • Nitration : Introducing nitro groups via electrophilic aromatic substitution.
  • Functional Group Modifications : Utilizing various reagents to achieve desired substitutions on the isoindole ring.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindole derivatives. Key factors influencing activity include:

  • Lipophilicity : Increased lipophilicity often enhances membrane permeability and bioavailability.
  • Functional Groups : The presence of electron-withdrawing groups like nitro enhances reactivity and biological efficacy.

Table: SAR Insights

Modification Effect on Activity
HalogenationIncreases antimicrobial potency
Alkyl chain extensionEnhances anticancer activity
Nitro group additionImproves overall biological efficacy

Mechanism of Action

The mechanism of action of 2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of the target compound with four analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione (Target) 4-Nitro, 3-oxobutyl C₁₂H₁₀N₂O₅* 262.22 (estimated) Electron-withdrawing nitro group enhances electrophilicity; potential sodium channel modulation .
2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione 4-Hydroxy, 3-oxobutyl C₁₂H₁₁NO₄ 245.22 Hydroxy group improves solubility; reduced reactivity compared to nitro analog.
2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione 4-Bromo, 3-oxobutyl C₁₂H₁₀BrNO₃ 282.09 Bromo substituent acts as a leaving group; higher molecular weight; m.p. 147–148°C.
2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione 4-Azido C₁₂H₁₂N₄O₂ 244.25 Azide group enables click chemistry applications; distinct from nitro’s electronic effects.
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14) 5-Nitro, 2-phenylethyl C₁₆H₁₂N₂O₄ 296.28 Nitro on isoindole ring; phenylethyl chain enhances lipophilicity; anticonvulsant activity.

Biological Activity

2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 2674-65-9, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C12H10N2O5C_{12}H_{10}N_{2}O_{5} and features a nitro group and an isoindole structure, which are key to its biological interactions. Its structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₀N₂O₅
CAS Number2674-65-9

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of isoindole derivatives, including this compound. Research indicates that these compounds can reduce pain responses in various models. For instance, derivatives were tested for their ability to alleviate pain in mice using both the writhing test and the hot plate test. Results showed a significant reduction in pain, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In silico studies and subsequent in vitro tests revealed that certain derivatives exhibited potent AChE inhibition with IC₅₀ values as low as 0.87μM0.87\,\mu M, indicating strong potential for further development as therapeutic agents against cognitive decline .

Anti-inflammatory Activity

In addition to its analgesic properties, this compound has shown promise in anti-inflammatory applications. Studies have demonstrated its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. The selectivity towards COX-2 over COX-1 suggests that it may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Interaction

  • AChE Inhibition : The compound binds to the active site of AChE, preventing substrate access and thereby enhancing acetylcholine levels in synaptic clefts.

COX Inhibition

  • Selective COX Inhibition : The compound’s structural features allow it to selectively inhibit COX enzymes, particularly COX-2. This selective inhibition is crucial for minimizing adverse effects associated with non-selective COX inhibitors.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoindole derivatives:

  • In Vivo Pain Models : A study involving various isoindole derivatives demonstrated significant antinociceptive effects in mice models, supporting the analgesic potential of these compounds .
  • Cognitive Function Studies : Research focusing on AChE inhibitors highlighted that derivatives with specific substitutions at the nitrogen atom exhibited enhanced inhibitory activity against AChE and BuChE, suggesting their potential application in treating Alzheimer's disease .
  • Inflammation Studies : Another investigation into the anti-inflammatory properties revealed that certain isoindole derivatives effectively reduced COX enzyme activity in vitro, indicating their potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-nitro-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from a bromobutyl isoindole-dione precursor, nitro groups can be introduced using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Refluxing in ethanol with stoichiometric adjustments (1:1 molar ratio of reactants) and catalytic acid/base conditions may improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC and optimizing reaction time (1–3 hours) are critical for reproducibility.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and nitro group integration .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretching vibrations .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₀N₂O₅) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure and intermolecular interactions, as demonstrated for fluorinated analogs .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determination .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity reports for isoindole-dione derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Establish full dose curves to identify non-linear effects or threshold concentrations.
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).
  • Off-Target Screening : Use proteome-wide approaches (e.g., thermal shift assays) to rule out non-specific binding .
  • Meta-Analysis : Compare data across studies, adjusting for variables like solvent choice (DMSO vs. ethanol) .

Q. What computational strategies predict target interactions and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or DNA. Prioritize pockets with high complementarity to the nitro-oxobutyl group .
  • MD Simulations : Simulate ligand-receptor dynamics (50–100 ns) in GROMACS to assess stability of key hydrogen bonds (e.g., nitro group interactions) .
  • QSAR Modeling : Train models on isoindole-dione derivatives to correlate substituent electronegativity (e.g., nitro position) with bioactivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?

  • Methodological Answer :

  • Substituent Modulation : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to balance electron-withdrawing effects and solubility .
  • Chain Length Variation : Synthesize analogs with shorter/longer oxobutyl chains to optimize steric compatibility with target binding sites .
  • ProDrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to the oxobutyl chain for controlled release .

Q. What advanced techniques resolve stereochemical or regiochemical ambiguities in derivatives?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and assign configurations via circular dichroism (CD) .
  • NOESY NMR : Detect spatial proximities between protons to confirm regiochemistry of nitro and carbonyl groups .
  • DFT Calculations : Predict preferred tautomeric forms (e.g., keto-enol) and compare with experimental IR/Raman data .

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